

Application Notes & Protocols: Enzymatic Synthesis of p-Coumaroyl- β -D-glucose

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Compound of Interest

Compound Name: [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B3031805

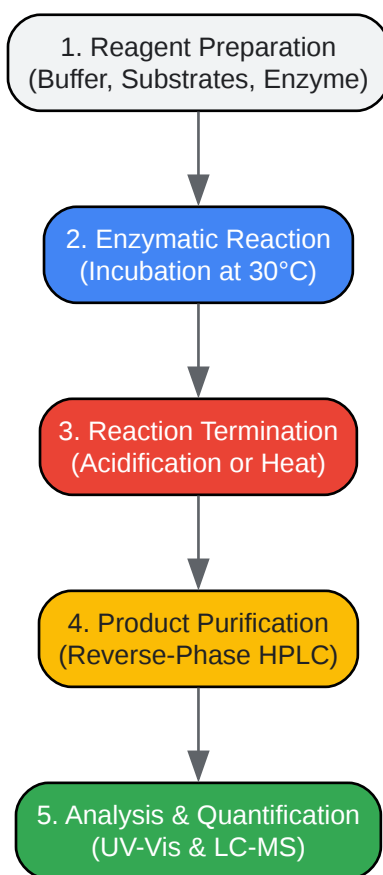
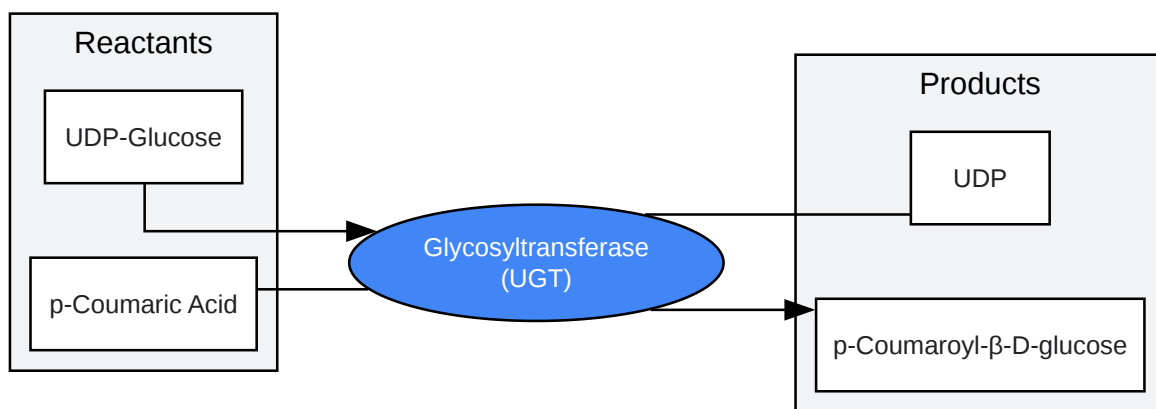
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Introduction

p-Coumaroyl- β -D-glucose is a naturally occurring phenolic glycoside found in various plants.[1] As a derivative of p-coumaric acid, it is involved in the biosynthesis of more complex secondary metabolites like flavonoids and anthocyanins.[2] The addition of a glucose moiety can enhance the stability and solubility of p-coumaric acid, making its enzymatic synthesis a topic of significant interest for applications in the pharmaceutical, nutraceutical, and food industries.[3] This document provides a detailed protocol for the enzymatic synthesis of p-Coumaroyl- β -D-glucose using a uridine diphosphate-dependent glycosyltransferase (UGT), which catalyzes the transfer of glucose from UDP-glucose to the acceptor molecule, p-coumaric acid.[4][5] The protocol covers the enzymatic reaction, purification via High-Performance Liquid Chromatography (HPLC), and analytical confirmation.

I. Core Reaction Pathway & Experimental Workflow

The enzymatic synthesis relies on a glycosyltransferase to conjugate p-coumaric acid with a glucose molecule donated by an activated sugar, UDP-glucose. The overall workflow involves preparation of reagents, execution of the enzymatic reaction under optimized conditions, termination of the reaction, and subsequent purification and analysis of the product.



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References

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